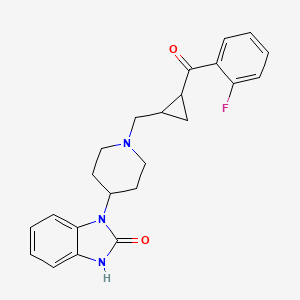
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone is a complex organic compound that features a unique combination of functional groups, including a benzimidazolinone core, a piperidine ring, and a fluorobenzoyl-substituted cyclopropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazolinone core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the piperidine ring: The benzimidazolinone intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions, which can be catalyzed by transition metals such as palladium or rhodium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
化学反应分析
Types of Reactions
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of specific substituents.
科学研究应用
1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Industry: It is explored for its potential use in industrial applications, including as a catalyst or as a component in specialty chemicals.
作用机制
The mechanism of action of 1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
相似化合物的比较
Similar Compounds
1-(1-((2-Benzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(1-((2-(2-Chlorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone:
1-(1-((2-(2-Methylbenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone: The presence of a methyl group instead of fluorine can result in different steric and electronic effects.
Uniqueness
The presence of the fluorobenzoyl group in 1-(1-((2-(2-Fluorobenzoyl)cyclopropyl)methyl)-4-piperidino)-2-benzimidazolinone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
属性
CAS 编号 |
69353-34-0 |
|---|---|
分子式 |
C23H24FN3O2 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
3-[1-[[2-(2-fluorobenzoyl)cyclopropyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H24FN3O2/c24-19-6-2-1-5-17(19)22(28)18-13-15(18)14-26-11-9-16(10-12-26)27-21-8-4-3-7-20(21)25-23(27)29/h1-8,15-16,18H,9-14H2,(H,25,29) |
InChI 键 |
GOBZPUMZSQDHGB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4CC4C(=O)C5=CC=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















